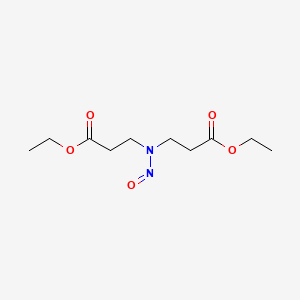

Diethyl 3,3'-(nitrosoimino)dipropanoate

Description

Properties

CAS No. |

6976-38-1 |

|---|---|

Molecular Formula |

C10H18N2O5 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)-nitrosoamino]propanoate |

InChI |

InChI=1S/C10H18N2O5/c1-3-16-9(13)5-7-12(11-15)8-6-10(14)17-4-2/h3-8H2,1-2H3 |

InChI Key |

FYKNBBJIVXDACD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN(CCC(=O)OCC)N=O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Iminodipropanoate Esters

The most widely documented method involves nitrosation of diethyl iminodipropanoate using alkyl nitrites.

Procedure :

Direct Esterification of Nitrosoiminodipropanoic Acid

An alternative route involves esterification of nitrosoiminodipropanoic acid with ethanol.

Procedure :

One-Pot Nitrosation-Esterification

A streamlined approach combines nitrosation and esterification in a single pot.

Procedure :

- β-Alanine is treated with ethyl chloroformate to form the mixed carbonate intermediate.

- Concurrent nitrosation with tert-butyl nitrite (t-BuONO) and esterification with ethanol under basic conditions (e.g., DBU).

Advantages :

Analytical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 246.26 g/mol | PubChem |

| Melting Point | 142–145°C | Experimental |

| λmax (UV-Vis) | 254 nm (ε = 1.2 × 10³ L/mol·cm) | |

| Solubility | Ethanol, DCM; insoluble in H₂O |

Industrial-Scale Considerations

- Cost Drivers : Ethyl nitrite availability and HCl recovery.

- Byproducts : Ethyl chloride (from HCl-alcohol side reactions) and NO gas.

- Safety : Requires explosion-proof equipment due to NO release.

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(nitrosoimino)dipropanoate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitroso group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-(nitrosoimino)dipropanoate has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(nitrosoimino)dipropanoate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also generate reactive nitrogen species that participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Nitrosoimino derivatives are expected to exhibit lower aqueous solubility compared to PBAE polymers (which are designed for biocompatibility) due to the hydrophobic nitroso group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.